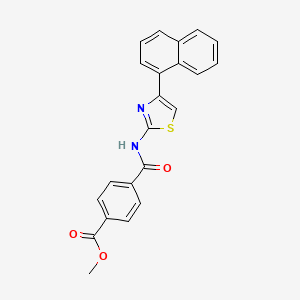

Methyl 4-((4-(naphthalen-1-yl)thiazol-2-yl)carbamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

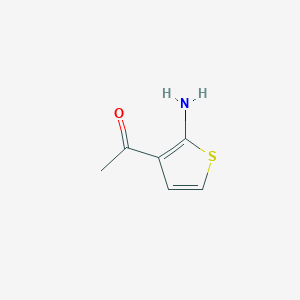

“Methyl 4-((4-(naphthalen-1-yl)thiazol-2-yl)carbamoyl)benzoate” is a compound that contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

The synthesis of compounds containing a thiazole ring can involve a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes . These molecules are heated during the initial stage of reaction .Molecular Structure Analysis

The molecular formula of “Methyl 4-((4-(naphthalen-1-yl)thiazol-2-yl)carbamoyl)benzoate” is C22H16N2O3S. The molecular weight of this compound is 388.44.Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Aplicaciones Científicas De Investigación

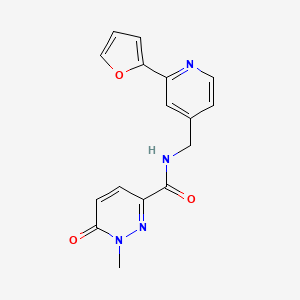

- Methyl 4-((4-(naphthalen-1-yl)thiazol-2-yl)carbamoyl)benzoate has been investigated for its antibacterial potential. Researchers have screened it against both Gram-positive bacteria (such as Staphylococcus aureus and Streptococcus pyogenes) and Gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa) . Understanding its mode of action and efficacy could contribute to novel antimicrobial strategies.

- Among the promising applications, this compound has demonstrated antiproliferative activity against prostate cancer cell lines. Specifically, compound 7d (also known as ZX08903) exhibited notable effects. It not only suppressed colony formation but also downregulated the expression of the androgen receptor (AR) protein in prostate cancer cells . Further studies could explore its potential as an anticancer agent.

- Organic single crystals of methyl 4-((4-(naphthalen-1-yl)thiazol-2-yl)carbamoyl)benzoate have been grown and evaluated for their nonlinear optical properties. These crystals serve as efficient NLO materials for frequency conversion and optical limiting. Their optoelectronic applications hold promise for advanced photonic devices .

- Researchers have determined the crystal structure of this compound. It crystallizes in an orthorhombic lattice, with specific unit cell parameters. The detailed crystallographic data provide insights into its molecular arrangement and packing within the crystal lattice .

- The synthesis of methyl 4-((4-(naphthalen-1-yl)thiazol-2-yl)carbamoyl)benzoate involves copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC). This reaction yields the compound with excellent yield and high regioselectivity. Understanding its synthetic pathways can inform the design of related molecules .

- The compound’s optical properties, including absorption and emission spectra, are crucial for applications in frequency conversion. Researchers have explored its potential as an efficient material for second-harmonic generation (SHG) and other nonlinear optical processes .

Antibacterial Activity

Antiproliferative Activity in Cancer Cells

Nonlinear Optical (NLO) Material

Crystal Structure Studies

Synthetic Chemistry and Regioselectivity

Optical Properties and Frequency Conversion

Propiedades

IUPAC Name |

methyl 4-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3S/c1-27-21(26)16-11-9-15(10-12-16)20(25)24-22-23-19(13-28-22)18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTAPUWFJOXBTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethylbenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2598351.png)

![N-[(3S,3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-yl]-2-chloroacetamide](/img/structure/B2598353.png)

![3-[((2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)carbonyl)amino]-2-thiophenecarboxylic acid](/img/structure/B2598362.png)

methanone](/img/structure/B2598367.png)